Biocytinamide

Electrophysiology Intracellular labeling Neuronal recording

Electrophysiology labs face tracer leakage during hyperpolarization, compromising membrane potential stability. Biocytinamide solves this with its amide modification, enabling positive current-selective ejection that preserves recording fidelity. For proteomics, it outperforms biocytin and biocytin methyl ester as the nucleophile in carboxypeptidase Y-catalyzed C-terminal labeling workflows (3 mM optimal). Validated for multi-label neuroanatomical tracing with ABC-DAB-Ni detection, enabling unambiguous synaptic mapping at light and electron microscopic resolution. Supply chain: ≥98% (TLC) purity, white powder, stable at -20°C long-term, non-hazardous for ambient global shipping.

Molecular Formula C16H29N5O3S
Molecular Weight 371.5 g/mol
CAS No. 61125-53-9
Cat. No. B555286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiocytinamide
CAS61125-53-9
Synonymsiocytin amide
biocytinamide
Molecular FormulaC16H29N5O3S
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)N)N)NC(=O)N2
InChIInChI=1S/C16H29N5O3S/c17-10(15(18)23)5-3-4-8-19-13(22)7-2-1-6-12-14-11(9-25-12)20-16(24)21-14/h10-12,14H,1-9,17H2,(H2,18,23)(H,19,22)(H2,20,21,24)/t10-,11-,12-,14-/m0/s1
InChIKeyBFTIPPVTTJTHLM-MNXVOIDGSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biocytinamide (CAS 61125-53-9) Properties and Procurement Specifications for Neuroscience and Biochemical Labeling Applications


Biocytinamide (Nε-Biotinyl-L-lysine amide, CAS 61125-53-9, molecular weight 371.5 g/mol) is an amino acid amide formed by amidation of the carboxy function of biocytin [1]. It is a stable, water-soluble biotin derivative that serves as a fluorogenic reagent for specific C-terminal labeling of peptides and proteins via carboxypeptidase Y-catalyzed transpeptidation reactions . The compound is available commercially at ≥98% purity with a melting point of 146–162°C and is recommended for storage at -20°C for long-term stability .

Why Biocytinamide (CAS 61125-53-9) Cannot Be Replaced by Generic Biotin Derivatives in Critical Applications


The amide modification that distinguishes biocytinamide from biocytin and other biotin derivatives fundamentally alters its physicochemical and functional properties in ways that materially affect experimental outcomes. Biocytin (ε-biotinyl-L-lysine) contains a free carboxylic acid group, whereas biocytinamide terminates in an amide group. This structural difference changes the net charge, solubility behavior in high-salt electrode solutions, and susceptibility to enzymatic cleavage by biotinidase [1]. Unlike N-(2-aminoethyl)biotinamide, which is a smaller analog (MW 286), biocytinamide retains the lysine backbone that provides spacing between the biotin moiety and the reactive terminus, which may influence accessibility in avidin-binding applications . Generic substitution without considering these differences can lead to failed intracellular labeling, reduced signal intensity, precipitation artifacts, and incompatibility with established electrophysiology workflows [1].

Biocytinamide (CAS 61125-53-9) Evidence-Based Differentiation: Quantitative Comparator Data for Procurement Decisions


Positive Current-Selective Ejection Enables Hyperpolarization-Stabilized Neuronal Recording

In a direct head-to-head comparison using intracellular recording electrodes, biocytinamide (referred to as biotinamide in the study) demonstrated selective ejection with positive current, whereas biocytin could be electrophoresed with either positive or negative current with roughly similar facility [1]. This differential electrophoretic behavior is quantitatively significant: biocytinamide is preferentially ejected when applying depolarizing (positive) current, which means it does not leak during the hyperpolarizing current steps frequently used by electrophysiologists to stabilize neuronal membrane potential prior to recording [1].

Electrophysiology Intracellular labeling Neuronal recording

Enhanced Solubility in High-Salt Electrode Solutions Prevents Precipitation Artifacts

In a direct experimental comparison, biocytinamide-HCl could be dissolved at concentrations of 2–4% in either 1 M or 2 M salt solutions without precipitation, whereas biocytin precipitated in some of these high-salt electrode filling solutions [1]. This quantitative solubility advantage was observed across multiple electrolyte types including potassium chloride, potassium acetate, and potassium methylsulfate [1].

Electrode solution preparation Solubility Electrophysiology

Equivalent Short-Term Neuronal Tracing Efficacy with Biocytin but Weaker Signal at Extended Survival Times

In a direct comparison of neuronal tracing performance, both biocytinamide and biocytin were equally useful for tracing experiments with survival times of 2 days, but labeling was much weaker for both compounds with longer survival times [1]. There was little difference in the ability to histochemically localize these compounds using avidin conjugates, including avidin-biotin-horseradish peroxidase complex [1]. This establishes that biocytinamide provides equivalent short-term tracing capability while offering the additional solubility and electrophoretic advantages documented above.

Neuronal tracing Anterograde tracing Retrograde tracing

Optimized Nucleophile for Carboxypeptidase Y-Catalyzed Protein C-Terminal Biotinylation

In an enzymatic comparison study, biocytinamide (biocytin-NH₂) was identified as the optimal nucleophile for carboxypeptidase Y (CPY)-catalyzed biotinylation among three tested biocytin derivatives [1]. Methyl esterified BSA was incubated with CPY and 3 mM of each substrate: biocytinamide, biocytin methyl ester (biocytin-OMe), or biocytin (biocytin-OH). Biocytinamide demonstrated superior performance as a nucleophile in this transpeptidation reaction, enabling efficient transfer of the biotin tag to protein C-termini [1].

Protein labeling C-terminal tagging Biotinylation Carboxypeptidase Y

Amide-Modified Structure Confers Distinct Resistance Profile to Biotinidase Cleavage

The amide modification in biocytinamide alters its susceptibility to biotinidase, the serum enzyme that cleaves the amide bond linking biotin to lysine in biocytin [1]. Biotinidase is present in serum and tissue at nanomolar concentrations and cleaves the biotinamide bond in biocytin to recycle biotin [1]. While biocytin serves as the natural substrate for biotinidase, biocytinamide derivatives (including DTPA-bis(biocytinamide)) have been specifically developed as components of biotinidase-resistant probes for in vivo imaging applications, with documented stability of ~80% at 24 hours in serum for related biotin-resistant biotin derivative (BRBD) probes compared to PBS controls [1].

Biotinidase resistance Metabolic stability In vivo imaging

Dual-Mode Compatibility with Intracellular Labeling and Anterograde Tracing Protocols

Biocytinamide has been successfully integrated into established multi-label neuroanatomical protocols, demonstrating compatibility with both intracellular injection and extracellular anterograde tracing methodologies [1]. In a validated protocol combining intracellular biotinamide staining with anterograde biotinylated dextran amine (BDA) tracing and retrograde horseradish peroxidase (HRP) labeling, biocytinamide staining could be visualized using an ABC-diaminobenzidine-Ni method and readily distinguished from BDA, HRP, and immunocytochemical staining by differences in size, color, and texture of reaction products at both light and electron microscopic levels [1].

Neuroanatomical tracing Intracellular staining Multi-label protocols

Biocytinamide (CAS 61125-53-9) Optimal Application Scenarios Based on Quantitative Evidence


Intracellular Neuronal Recording with Hyperpolarization-Stabilized Membrane Potential

In electrophysiology experiments requiring hyperpolarizing current to stabilize neuronal membrane potential before recording, biocytinamide is the preferred intracellular tracer due to its positive current-selective ejection property [1]. Unlike biocytin, which leaks during both positive and negative current application, biocytinamide remains largely unejected during hyperpolarization, preserving membrane potential stability and enabling higher-fidelity recordings. The compound's solubility at 2–4% in high-salt electrode solutions without precipitation further reduces electrode clogging risk [1].

Short-Term Neuronal Pathway Tracing (≤2 Days Survival)

For anterograde or retrograde neuronal tracing studies with survival times up to 2 days, biocytinamide offers equivalent tracing efficacy to biocytin while providing superior handling properties [1]. Researchers can expect comparable labeling quality with avidin-biotin-horseradish peroxidase complex detection methods, with the added benefit of selective electrophoretic control for more precise tracer delivery [1]. Applications requiring survival times beyond 2 days should consider alternative tracers as both biocytinamide and biocytin show significantly weaker labeling at extended time points [1].

Carboxypeptidase Y-Catalyzed C-Terminal Protein Biotinylation (ProC-TEL Workflows)

Biocytinamide is the optimal nucleophile for carboxypeptidase Y-catalyzed C-terminal labeling of peptides and proteins [1]. In ProC-TEL (Profiling of Protein C-Termini by Enzymatic Labeling) workflows, 3 mM biocytinamide enables efficient transfer of the biotin affinity tag to methyl esterified protein C-termini, outperforming both biocytin methyl ester and unmodified biocytin [1]. This application is essential for proteomics studies requiring specific C-terminal tagging for subsequent avidin bead isolation and mass spectrometry identification.

Multi-Label Neuroanatomical Mapping with Light and Electron Microscopy

Biocytinamide is validated for use in multi-label neuroanatomical protocols combining intracellular staining with anterograde BDA tracing and retrograde HRP labeling [1]. The distinct reaction products generated by biocytinamide (via ABC-diaminobenzidine-Ni) can be reliably differentiated from BDA, HRP, and immunocytochemical stains by size, color, and texture, enabling unambiguous identification of synaptic relationships at both light and electron microscopic resolution [1]. This application is particularly valuable for mapping physiologically identified neuronal circuits in brainstem and spinal cord studies.

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